molecular formula C9H20Cl2N2O B1378073 {[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride CAS No. 1559064-04-8

{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride

Cat. No. B1378073
M. Wt: 243.17 g/mol
InChI Key: HDJXERCXTSMRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride” is a unique chemical compound. It has an empirical formula of C9H20Cl2N2O and a molecular weight of 243.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.2ClH/c10-7-9(1-2-9)8-11-3-5-12-6-4-11;;/h1-8,10H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Safety And Hazards

The Material Safety Data Sheet (MSDS) provides information about the potential hazards of a chemical compound and how to work safely with it . For “{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride”, the MSDS should be referred to for detailed safety and hazard information .

properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclopropyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-7-9(1-2-9)8-11-3-5-12-6-4-11;;/h1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJXERCXTSMRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 2
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 4
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 5
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 6
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride

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